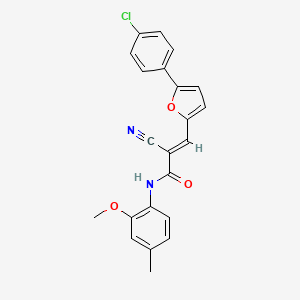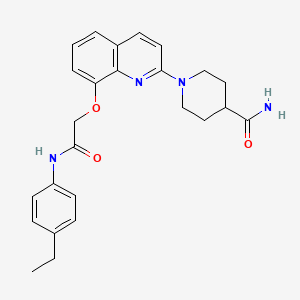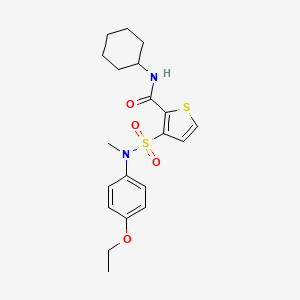![molecular formula C15H16N6 B2974961 5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380071-22-5](/img/structure/B2974961.png)
5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that has a piperazine ring and a pyrimidine ring attached to it. In
Mécanisme D'action
MPP acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, MPP can modulate the activity of the mesolimbic system and affect reward-related behaviors.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. In animal studies, MPP has been shown to decrease cocaine self-administration and cocaine-seeking behavior. MPP has also been shown to decrease the reinforcing effects of nicotine and alcohol. Additionally, MPP has been shown to increase the release of dopamine in certain brain regions, which may contribute to its effects on reward-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPP in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its function in various behaviors. However, one of the limitations of using MPP is its potential off-target effects. MPP has been shown to bind to other receptors in addition to the dopamine D3 receptor, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of MPP in scientific research. One potential direction is the development of MPP-based ligands for imaging studies. Another potential direction is the use of MPP in the development of new treatments for addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the effects of MPP on dopamine release and other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of MPP involves a multi-step process that begins with the reaction of 5-methylpyrimidine-4-carboxylic acid with thionyl chloride to form 5-methylpyrimidine-4-carbonyl chloride. This intermediate is then reacted with piperazine to form 5-methylpyrimidin-4-ylpiperazine. The final step involves the reaction of 5-methylpyrimidin-4-ylpiperazine with 2-cyanopyridine to form 5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile.
Applications De Recherche Scientifique
MPP has various applications in scientific research, including its use as a tool for studying the function of certain receptors in the brain. MPP has been shown to bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. MPP can also be used as a ligand for imaging studies to visualize the dopamine D3 receptor in vivo.
Propriétés
IUPAC Name |
5-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-9-17-11-19-15(12)21-6-4-20(5-7-21)14-3-2-13(8-16)18-10-14/h2-3,9-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUJFWRPQRZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate](/img/structure/B2974882.png)

![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)


![5H-Benzo[b]pyrido[4,3-e][1,4]oxazine](/img/structure/B2974893.png)

![N-(4-Fluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2974895.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)
